Cas no 2152-34-3 (Pemoline)

Pemoline structure
Pemoline structure
Product Name:Pemoline
CAS No:2152-34-3
MF:C9H8N2O2
MW:176.172021865845
CID:42538
PubChem ID:4723
Update Time:2025-04-18

Pemoline Chemical and Physical Properties

Names and Identifiers

    • Pemoline
    • 2-Amino-5-phenyl-2-oxazolin-4-one
    • 2-Imino-5-phenyl-4-oxazolidinone
    • ***
    • Pemoline,2-Amino-5-phenyl-4(5H)-oxazolone
    • 2-amino-5-phenyl-4-oxazolinone
    • cs293
    • Fio
    • H 310
    • h3104
    • Hyton
    • la956
    • npl1
    • phenylisohydantoin
    • PIO
    • Yh 1
    • Betanamin
    • Pemoline (1 mg/mL in Methanol)
    • W-107545
    • Notair
    • Endolin
    • LA 956
    • Pomoline
    • 7GAQ2332NK
    • NSC-169499
    • CHEMBL1177
    • Okodon
    • A815446
    • YH-1
    • InChI=1/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)
    • 5-Phenyl-2-imino-4-oxooxazolidine
    • BDBM50248019
    • Tradone
    • 4-Oxo-2-imino-5-phenyloxazlidine
    • Pn/135
    • Pioxol
    • Fenoxazol
    • PEMOLINE [WHO-DD]
    • Cylert
    • 4(5H)-Oxazolone, 2-amino-5-phenyl-
    • Tradon
    • NCGC00246967-01
    • DTXSID3023427
    • PEMOLINE [USAN]
    • Cylert (TN)
    • Stimulol
    • 2-Amino-5-phenyl-4(5H)-oxazolone
    • PT 360
    • NPL 1
    • 2-Amino-5-phenyl-oxazol-4-one
    • Deltamine
    • NS00007835
    • DTXCID503427
    • HMS2051C08
    • Stimul
    • D00744
    • Phenalone
    • PEMOLINE [VANDF]
    • A800319
    • Myamin
    • 2-Imino-4-keto-5-phenyltetrahydrooxazole
    • PEMOLINE [ORANGE BOOK]
    • A 13397
    • H 3104
    • 4-Oxazolidinone, 2-imino-5-phenyl-
    • Azoxodon
    • SCHEMBL41636
    • AC-22513
    • P0392
    • MFCD00083197
    • Volital
    • CAS-2152-34-3
    • PEMOLINE [MART.]
    • 5-Phenyl-2-imino-4-oxo-oxazolidin
    • AKOS015888248
    • MLS000759491
    • Juston-Wirkstoff
    • FWH-352
    • Azoksodon
    • Pemolin
    • PEMOLINE [JAN]
    • Sistral
    • Pheniminooxazolidinone
    • NC00098
    • PEMOLINE (MART.)
    • Pemoline, >=98% (HPLC)
    • Ronyl
    • 2-amino-5-phenyl-4-oxazolone
    • C-293
    • CS 293
    • Tox21_112509_1
    • Dantromin
    • Centramin
    • WLN: T5OYMV EHJ BUM ER
    • Sofro
    • AKOS005065730
    • 2-amino-5-phenyl-1,3-oxazol-4-one
    • Abbott 13397
    • 2-azanyl-5-phenyl-1,3-oxazol-4-one
    • 2-Oxazolin-4-one, 2-amino-5-phenyl-
    • FT-0655727
    • PEMOLINE [MI]
    • Pondex
    • NSC-25159
    • PEMOLINE [HSDB]
    • Pemolinum
    • MLS001424026
    • Hyton asa
    • Deltamin
    • 2-Amino-5-phenyl4(5H)-oxazolone
    • NSC25159
    • Azoxodone
    • PEMOLINE [INN]
    • Nitan
    • C07899
    • 2-Amino-5-phenyl-1,3-oxazol-4(5H)-one
    • Pemolina
    • Sigmadyn
    • Constimol
    • 5-Phenyl-2-imino-4-oxazolidine
    • 5-Phenylisohydantion
    • CHEBI:7953
    • NSC169499
    • C- 293
    • P 10
    • Pemoline (JAN/USAN/INN)
    • 2-Amino-5-phenyl-1,3-oxazol-4(5H)-one #
    • DB01230
    • Phenylpseudohydantoin
    • LA-956
    • 2152-34-3
    • Kethamed
    • 2-IMINO-4-OXO-5-PHENYLOXAZOLIDINE
    • Senior
    • NCGC00246967-02
    • HMS3393C08
    • 5-PHENYL-2-IMINOOXAZOLIDIN-4-ONE
    • NRNCYVBFPDDJNE-UHFFFAOYSA-
    • N06BA05
    • 101053-01-4
    • 5-Phenyl-2-imino-4-oxazolidinone
    • SMR000238142
    • Tox21_112509
    • Phenoxazole
    • Sistra
    • Volitol
    • CCG-100848
    • Phenilone
    • AS-17043
    • MDL: MFCD00083197
    • Inchi: 1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)
    • InChI Key: NRNCYVBFPDDJNE-UHFFFAOYSA-N
    • SMILES: O1C(N)=NC(C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • Density: 1.2662 (rough estimate)
  • Melting Point: 255-256°C
  • Boiling Point: 307.77°C (rough estimate)
  • Refractive Index: 1.5570 (estimate)
  • Solubility: DMSO: soluble28mg/mL
  • PSA: 64.68000
  • LogP: 0.73510

Pemoline Security Information

Pemoline Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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